Diethyl(methyl)alumane

Description

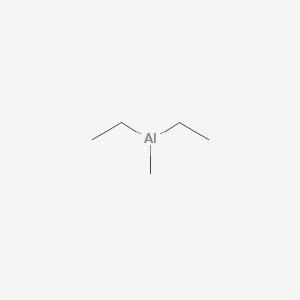

Diethyl(methyl)alumane is a hypothetical organoaluminum compound with the general formula (C₂H₅)(CH₃)Al–X, where X represents a substituent such as a halide, hydride, or alkoxy group. Organoaluminum compounds are widely used as catalysts in polymerization, reducing agents, and precursors in organic synthesis due to their Lewis acidity and ability to activate substrates .

Properties

CAS No. |

13197-84-7 |

|---|---|

Molecular Formula |

C5H13Al |

Molecular Weight |

100.14 g/mol |

IUPAC Name |

diethyl(methyl)alumane |

InChI |

InChI=1S/2C2H5.CH3.Al/c2*1-2;;/h2*1H2,2H3;1H3; |

InChI Key |

MYBJXSAXGLILJD-UHFFFAOYSA-N |

Canonical SMILES |

CC[Al](C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(methyl)alumane can be synthesized through the reaction of diethylaluminum chloride with methyl lithium. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction is as follows:

(C2H5)2AlCl+CH3Li→(C2H5)2AlCH3+LiCl

The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reagents are handled in a closed system to prevent contamination and ensure safety. The product is purified through distillation under reduced pressure to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl(methyl)alumane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.

Reduction: Can reduce certain organic compounds, acting as a reducing agent.

Substitution: Participates in substitution reactions where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Typically requires exposure to air or oxygen at room temperature.

Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.

Substitution: Requires the presence of suitable nucleophiles or electrophiles, often in the presence of a catalyst.

Major Products Formed

Oxidation: Aluminum oxides and various organic by-products.

Reduction: Reduced organic compounds and aluminum by-products.

Substitution: New organoaluminum compounds with different functional groups.

Scientific Research Applications

Diethyl(methyl)alumane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in modifying biological molecules.

Medicine: Explored for its potential in drug synthesis and development.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl(methyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of Diethyl(methyl)alumane analogs derived from the evidence:

| Compound | Formula | Molecular Weight (g/mol) | PubChem CID | IUPAC Name | SMILES | Key Applications |

|---|---|---|---|---|---|---|

| Dimethylaluminum chloride | (CH₃)₂AlCl | 92.5 (calculated) | 79147 | chloro(dimethyl)alumane | CAlCl | Catalyst in Ziegler-Natta polymerization |

| Dimethylaluminum hydride | (CH₃)₂AlH | 60.1 (calculated) | 16721209 | dimethylalumane | C[AlH]C | Reducing agent in organic synthesis |

| Diethylaluminum chloride | (C₂H₅)₂AlCl | 120.6 (calculated) | 7277 | chloro(diethyl)alumane | CCAlCC | Co-catalyst in olefin polymerization |

| Ethoxy(diethyl)alumane | (C₂H₅)₂Al–OCH₂CH₃ | 132.2 (calculated) | N/A | ethoxy(diethyl)alumane | CCOAlCC | Specialty solvent or ligand |

Key Observations:

- Substituent Effects : The Lewis acidity of these compounds decreases in the order Cl > H > OCH₂CH₃ due to electronegativity differences. Dimethylaluminum chloride exhibits higher catalytic activity in polymerization compared to its hydride counterpart .

- Steric Effects : Diethylaluminum chloride ((C₂H₅)₂AlCl) has bulkier ethyl groups than dimethyl analogs, reducing its reactivity in sterically demanding reactions .

Reactivity and Stability

- Hydrolysis: Dimethylaluminum chloride ((CH₃)₂AlCl) undergoes hydrolysis to form dimethylaluminum hydroxide (DMAH), which can eliminate methane to generate methylaluminoxane (MAO)—a critical co-catalyst in polyolefin production . Diethylaluminum chloride ((C₂H₅)₂AlCl) shows slower hydrolysis kinetics due to its larger alkyl groups .

- Thermal Stability : Dimethylaluminum hydride ((CH₃)₂AlH) is thermally unstable above 0°C, requiring low-temperature storage, while chloride derivatives are more stable .

Research Findings and Trends

Recent studies highlight the following:

- MAO Formation : The methane elimination pathway from dimethylaluminum hydroxide (DMAH) to MAO is exothermic, with activation energies of ~20 kcal/mol at the MP2/6-311G level .

- Ligand Design : Ethoxy(diethyl)alumane and similar alkoxy derivatives are being explored as ligands for transition-metal catalysts to enhance stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.